tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate
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Overview
Description
- This compound has been studied for its potential in rheumatoid arthritis research, specifically in ameliorating inflammation in human fibroblast-like synoviocytes .
NF340: is a potent and selective . It inhibits the activity of the P2Y11 receptor by completely binding with ATP-binding amino acid residues.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for NF340 are not widely documented in the available literature.
- industrial production methods likely involve chemical synthesis and purification steps.
Chemical Reactions Analysis
- NF340’s chemical reactions are not extensively reported. Its reactivity may involve interactions with other molecules, but detailed studies are lacking.
- Common reagents and conditions used in its reactions remain undisclosed.
- Major products formed from NF340 reactions are not well-documented.
Scientific Research Applications
- NF340’s applications span various scientific fields:
Chemistry: Limited information exists regarding its use in chemical research.
Biology: Researchers have explored its effects on fibroblast-like synoviocytes, suggesting potential relevance in inflammatory processes.
Medicine: Its role in rheumatoid arthritis therapy is a key area of investigation.
Industry: Industrial applications are not explicitly described.
Mechanism of Action
- NF340’s mechanism involves antagonizing the P2Y11 receptor . By binding to ATP-binding sites on this receptor, it modulates cellular responses.
- Molecular targets and pathways influenced by NF340 require further elucidation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
Similar compounds:
Properties
Molecular Formula |
C37H26N4Na4O15S4 |
---|---|
Molecular Weight |
986.8 g/mol |
IUPAC Name |
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C37H30N4O15S4.4Na/c1-19-3-5-23(35(42)38-33-17-27(59(51,52)53)11-21-7-9-25(15-29(21)33)57(45,46)47)13-31(19)40-37(44)41-32-14-24(6-4-20(32)2)36(43)39-34-18-28(60(54,55)56)12-22-8-10-26(16-30(22)34)58(48,49)50;;;;/h3-18H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
SJMHXBFWMZYDBY-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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